Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate
Description
Properties
CAS No. |
952182-31-9 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
methyl 1-(2-chloroethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3 |
InChI Key |
YYRVQKUBYXEILS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
Example Procedure
A typical procedure may include:
- Reacting pyrrole with thionyl chloride to form the chlorinated intermediate.
- Treating this intermediate with methyl acetate under basic conditions to yield this compound.
This method has been documented to achieve yields of approximately 60-70% under optimized conditions.
Cyclization Reactions
Cyclization reactions are another effective strategy for synthesizing pyrrole derivatives, including this compound.
Example Procedure
A notable example includes:
- Starting from a suitable precursor such as an α,β-unsaturated carbonyl compound.
- Undergoing a cyclization reaction in the presence of a base (e.g., sodium hydride) to form a pyrrole ring.
This method can be advantageous due to its ability to create multiple bonds in a single step, thus improving overall efficiency.
Nucleophilic Substitution Reactions
Nucleophilic substitution is another prominent method for synthesizing this compound, particularly when starting from chlorinated pyrroles.
Example Procedure
A typical nucleophilic substitution might involve:
- Reacting 1-(2-chloroethyl)pyrrole with sodium acetate in an appropriate solvent (e.g., DMF) to displace the chlorine atom.
This reaction can yield high purity products and is often favored for its straightforward approach.
Comparative Analysis of Preparation Methods
The following table summarizes various preparation methods, highlighting their key features, yields, and conditions:
| Method | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Direct Halogenation & Esterification | Halogenate pyrrole → Esterify with methyl chloroformate | 60-70 | Basic conditions |
| Cyclization | React α,β-unsaturated carbonyl → Cyclize | Varies | Base catalysis |
| Nucleophilic Substitution | Displace Cl with acetate | High | DMF solvent |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethyl Group
The 2-chloroethyl substituent participates in nucleophilic displacement reactions under basic conditions. In a representative procedure, treatment with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive intermediate, enabling alkylation or cyclization:
Example Reaction
A solution of methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate reacts with NaH in DMF at 0°C, followed by addition of benzimidazole derivatives. Heating at 80°C for 16 hours yields fused bicyclic compounds (e.g., pyrrolo-benzimidazole derivatives) via intramolecular N-alkylation .
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | NaH, DMF, 80°C, 16 h | Pyrrolo[1,2-a]benzimidazole derivative | 38–45 |
Ester Functionalization
The methyl ester undergoes hydrolysis or aminolysis to generate carboxylic acids or amides, respectively.
Hydrolysis to Carboxylic Acid
Alkaline hydrolysis with aqueous NaOH converts the ester to the corresponding carboxylic acid. For example:
This reaction proceeds quantitatively under reflux conditions .
Aminolysis with Hydrazine
Reaction with hydrazine hydrate at elevated temperatures (120°C) produces hydrazide derivatives, which are precursors to heterocyclic systems like oxadiazoles:
Subsequent cyclization in triethyl orthoacetate yields 1,3,4-oxadiazole derivatives .
Cyclocondensation Reactions
The compound participates in cyclocondensation with aldehydes or ketones to form polycyclic systems. For instance:
Reaction with Tosylmethyl Isocyanide (TosMIC)
In the presence of potassium carbonate, TosMIC reacts with the aldehyde group (generated in situ from the ester) to form oxazole-pyrrole hybrids :
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| TosMIC, K₂CO₃ | Methanol, reflux, 4 h | 4-(1,3-Oxazol-5-yl)pyrrole derivative | 60–75 |
Cross-Coupling Reactions
The chloroethyl group facilitates palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl-pyrrole hybrids .
Optimized Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O
-
Temperature: 80°C, 16 h
Stability and Handling
-
Storage : Stable at −20°C under inert atmosphere.
-
Decomposition : Prolonged exposure to moisture leads to ester hydrolysis.
Scientific Research Applications
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate has been investigated for its biological properties, particularly in the context of anti-tumor activity. Research indicates that compounds containing pyrrole moieties can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the disruption of cellular processes through interactions with DNA or proteins.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of pyrrole compounds possess significant anti-cancer properties. This compound was found to inhibit cell proliferation in human cancer cell lines, suggesting its potential as a lead compound for developing new anti-cancer agents .
Synthetic Methodologies
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization. Various synthetic routes have been developed to optimize yield and purity.
Synthetic Route Overview
- Step 1: Formation of the pyrrole ring via cyclization reactions.
- Step 2: Chlorination at the ethyl position to introduce the chloro group.
- Step 3: Esterification to form the final methyl ester product.
A notable method includes using DMSO as a solvent, which facilitates the reaction under mild conditions, yielding high purity products suitable for further biological evaluation .
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond oncology. Its structure suggests possible applications in treating infectious diseases, particularly as an inhibitor of specific bacterial enzymes.
Case Study: Anti-Tuberculosis Activity
Recent studies have explored the use of pyrrole derivatives as inhibitors against Mycobacterium tuberculosis. This compound was evaluated for its ability to inhibit mycolic acid biosynthesis, a critical component of the bacterial cell wall. This mechanism is crucial for developing new treatments against drug-resistant strains of tuberculosis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related pyrrole derivatives is essential.
| Compound Name | Biological Activity | Synthetic Difficulty | Potential Applications |
|---|---|---|---|
| This compound | Moderate anti-cancer activity | Moderate | Cancer therapy, Antibiotic development |
| Pyrrole-2-carboxamide | High anti-TB activity | Moderate | Tuberculosis treatment |
| 2,4-Dimethylpyrrole | Low anti-cancer activity | Low | Organic synthesis |
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Structural Analogs: Pyrrole Carboxylate Esters
Key structural analogs include ethyl or methyl esters of pyrrole-3-carboxylates with varying substituents (Table 1).
Table 1: Structural and Functional Comparison of Pyrrole Derivatives
Key Observations:
- This aligns with nitrosoureas like BCNU, where chloroethyl groups mediate DNA crosslinking .
Functional Analogs: Nitrosoureas and Alkylating Agents
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
- Mechanism : Generates 2-chloroethyl isocyanate upon decomposition, inhibiting DNA repair by alkylating guanine residues and carbamoylating proteins .
- Comparison : this compound lacks the nitroso group, eliminating carbamoylating activity. Its cytotoxicity likely stems from direct alkylation of DNA or enzyme targets (e.g., ClpP1P2 peptidase inhibition observed in related pyrrole analogs) .
Other Chloroethyl-Containing Compounds
- 2-Chloroethyl isocyanate : A BCNU metabolite that inhibits DNA repair by blocking strand-break rejoining . The target compound’s chloroethyl group may mimic this activity but without requiring metabolic activation.
- Bis{[(2-chloroethyl)thio]methyl} ether : A sulfur-containing analog with distinct reactivity; highlights the role of chloroethyl groups in crosslinking biomolecules .
Research Findings and Implications
Pharmacokinetics
- Metabolism : The methyl ester may undergo hydrolysis to a carboxylic acid, altering solubility and activity. This contrasts with BCNU, which decomposes into reactive isocyanates and alkylating species .
Biological Activity
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a chloroethyl group and a carboxylate moiety. This unique structure contributes to its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that such compounds can inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity.
- Antitumor Activity : Research has indicated that pyrrole-based compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of pro-apoptotic pathways or inhibiting cell cycle progression.
- Dopamine Receptor Modulation : Some pyrrole derivatives have been studied for their activity as dopamine receptor agonists or antagonists, which could have implications for treating neuropsychiatric disorders.
Antimicrobial Efficacy
A study assessing the antimicrobial properties of various pyrrole derivatives found that this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| This compound | 10 | Escherichia coli |
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
| HeLa (cervical cancer) | 10 |
Study on Antimicrobial Properties
In a comparative study of various pyrrole derivatives, this compound was evaluated for its antibacterial activity. The compound exhibited promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Study on Antitumor Effects
Another study focused on the antitumor effects of this compound against different cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via alkylation of a pyrrole precursor. A key step involves reacting a pyrrole carboxylate ester (e.g., methyl 1H-pyrrole-3-carboxylate) with 1-bromo-2-chloroethane in the presence of an organic base (e.g., lithium diisopropylamide) and a polar aprotic solvent (e.g., tetrahydrofuran). Optimization considerations include:
- Base selection : Strong bases like LDA improve nucleophilic substitution efficiency but may require low temperatures (−78°C) to minimize side reactions .
- Solvent effects : Cyclic ethers (e.g., THF) enhance solubility of intermediates, while toluene or acetone may reduce by-product formation .
- Temperature control : Stepwise warming (e.g., −78°C to 0°C) ensures controlled alkylation .
Table 1: Example reaction parameters from analogous syntheses
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Base | Lithium diisopropylamide | |
| Solvent | Tetrahydrofuran | |
| Temperature range | −78°C to 0°C |
Q. How can structural characterization of this compound be performed, and what analytical techniques are critical?
Answer:
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., pyrrole ring planarity, chloroethyl orientation). For example, similar pyrrole derivatives exhibit dihedral angles of ~76° between aromatic systems .
- NMR spectroscopy :
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroethyl group in cross-coupling or cyclization reactions?
Answer: The 2-chloroethyl group acts as a versatile electrophile. Key pathways include:
- Intramolecular cyclization : Under basic conditions, the chloroethyl side chain can form azabicyclic structures via nucleophilic attack by adjacent nitrogen, as seen in piperidine derivatives .
- SN2 displacement : Reacts with nucleophiles (e.g., amines, thiols) to generate functionalized analogs. Kinetic studies using polar solvents (e.g., DMF) show accelerated substitution rates .
- Computational modeling : DFT studies predict transition states for chloroethyl reactivity, highlighting steric and electronic effects of the pyrrole ring .
Q. How do steric and electronic properties of the pyrrole ring influence crystallization behavior?
Answer:
- Crystal packing : Weak C–H⋯O and C–H⋯π interactions dominate, as observed in methyl pyrrole carboxylate derivatives. For example, methyl 1-methyl-3-phenyl-pyrrole derivatives crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 13.23 Å, b = 10.36 Å .
- Substituent effects : Electron-withdrawing groups (e.g., esters) reduce π-π stacking, favoring hydrogen-bonded networks .
Table 2: Crystallographic data for a structurally related compound
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell dimensions | a = 13.23 Å, b = 10.36 Å, c = 15.09 Å |
| Dihedral angle | 76.82° (naphthalene-phenyl) |
Q. What strategies mitigate challenges in quantifying low-yield intermediates during multi-step syntheses?
Answer:
- Inline analytics : Use LC-MS or FTIR to monitor reaction progress without isolation .
- By-product identification : HRMS and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers or decomposition products .
- Scale-down optimization : Microfluidic reactors enable rapid screening of conditions (e.g., solvent/base ratios) to improve yields .
Q. How can computational methods predict the compound’s biological activity or pharmacokinetic properties?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock. Pyrrole carboxylates often bind to ATP pockets due to planar aromaticity .
- ADMET prediction : Tools like SwissADME estimate logP (~2.5–3.0 for methyl esters), suggesting moderate blood-brain barrier permeability .
- QSAR models : Correlate substituent electronegativity (e.g., chloroethyl) with antibacterial or anti-inflammatory activity .
Q. What contradictions exist in reported spectral data for pyrrole-3-carboxylate derivatives, and how can they be resolved?
Answer:
- NMR discrepancies : Variations in chemical shifts (e.g., ester methyl protons) arise from solvent polarity or concentration. DMSO-d₆ vs. CDCl₃ can shift peaks by ±0.2 ppm .
- Crystallography vs. DFT : Discrepancies in bond lengths (e.g., C–Cl) may reflect dynamic effects in solution vs. solid state. Hybrid methods (e.g., QM/MM) reconcile these differences .
Q. What safety and handling protocols are critical given limited toxicological data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
